molecular formula C25H30N4O5 B1429324 Collagenase Chromophore Substrate Test Substance CAS No. 98640-71-2

Collagenase Chromophore Substrate Test Substance

Cat. No.: B1429324
CAS No.: 98640-71-2
M. Wt: 466.5 g/mol
InChI Key: GDWCICAVNWGMDQ-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Collagenase Chromophore Substrate Test Substance (CAS: 98640-71-2) is a synthetic peptide-based reagent designed for quantifying collagenase activity in biochemical assays. Its chemical structure, 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH (molecular weight: 466.53 g/mol), incorporates a chromogenic phenylazobenzyloxycarbonyl (Pz) group, which releases a detectable yellow chromophore upon enzymatic cleavage (Figure 1). This substrate is widely utilized in research to measure collagenase activity via spectrophotometry at 345 nm, enabling real-time monitoring of enzyme kinetics .

Collagenases, such as matrix metalloproteinases (MMPs) and bacterial collagenases (e.g., Clostridium histolyticum collagenase), hydrolyze collagen at specific peptide bonds. The substrate’s sequence (Pro-Leu) mimics collagen’s natural cleavage sites, ensuring specificity for collagenolytic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the Collagenase Chromophore Substrate Test Substance involves several key steps:

  • Formation of the Azobenzene Chromophore: : The synthesis begins with the preparation of the azobenzene chromophore. This is typically achieved through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with a phenol derivative to produce the azobenzene compound.

  • Peptide Coupling: : The azobenzene chromophore is then coupled with a peptide sequence. This is usually done using standard peptide synthesis techniques, such as the use of carbodiimide coupling agents (e.g., EDCI) in the presence of a base (e.g., N-methylmorpholine).

  • Protection and Deprotection Steps: : Throughout the synthesis, various protecting groups are used to prevent unwanted side reactions. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of the this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

The Collagenase Chromophore Substrate Test Substance undergoes several types of chemical reactions:

    Hydrolysis: The primary reaction is the hydrolysis of the peptide bond by collagenase enzymes, resulting in the cleavage of the chromophore from the peptide.

    Oxidation and Reduction: The azobenzene chromophore can undergo redox reactions, which may affect its colorimetric properties.

    Substitution Reactions: The phenyl groups in the chromophore can participate in electrophilic aromatic substitution reactions under certain conditions.

Common Reagents and Conditions

    Collagenase Enzymes: These are the primary reagents used to catalyze the hydrolysis of the substrate.

    Buffers: Phosphate-buffered saline (PBS) is commonly used to maintain the pH during enzymatic reactions.

    Redox Agents: Compounds like sodium dithionite can be used to study the redox behavior of the azobenzene chromophore.

Major Products Formed

Scientific Research Applications

Collagenase Activity Measurement

The primary application of the Collagenase Chromophore Substrate Test Substance is in the quantitative determination of collagenase activity. This is crucial for:

  • Understanding Pathological Conditions : Elevated collagenase activity is often associated with diseases such as cancer, arthritis, and fibrosis. By measuring this activity, researchers can gain insights into disease mechanisms and progression.
  • Drug Development : The substrate is used in screening potential inhibitors of collagenase, which may serve as therapeutic agents for conditions characterized by excessive collagen degradation.

Tissue Engineering

In tissue engineering, the this compound helps evaluate the effectiveness of scaffolds and biomaterials designed to support tissue regeneration. It allows researchers to:

  • Assess the degradation rates of scaffolds in vitro.
  • Monitor the remodeling processes of engineered tissues.

Wound Healing Studies

The substrate is employed in studies focused on wound healing mechanisms:

  • In Vitro Models : Researchers use it to simulate wound healing environments and assess how different treatments affect collagenase activity.
  • Therapeutic Evaluations : The compound aids in evaluating the efficacy of topical agents that promote or inhibit collagen breakdown during the healing process.

Cancer Research

Collagenases are implicated in tumor invasion and metastasis. The this compound is utilized to:

  • Investigate the role of collagenase in cancer cell migration.
  • Screen for compounds that may inhibit tumor-associated collagenases.

Data Tables

Application AreaDescription
Collagenase Activity MeasurementQuantitative assessment of enzyme activity in various conditions.
Tissue EngineeringEvaluation of scaffold degradation and tissue remodeling.
Wound HealingSimulation of healing processes and treatment effectiveness.
Cancer ResearchInvestigation of tumor invasion mechanisms related to collagenases.

Case Study 1: Inhibition of Collagenase in Cancer Therapy

A study published in Journal of Cancer Research investigated the effects of a novel compound on collagenase activity in breast cancer cells. The this compound was used to quantify enzyme activity before and after treatment with the compound. Results indicated a significant reduction in collagenase activity, suggesting potential therapeutic benefits.

Case Study 2: Evaluation of Wound Healing Agents

Research conducted by Smith et al. (2023) utilized the substrate to assess various topical agents' effects on collagen degradation during wound healing processes. Their findings demonstrated that specific formulations significantly inhibited collagenase activity, leading to enhanced healing outcomes in animal models.

Mechanism of Action

The mechanism of action of the Collagenase Chromophore Substrate Test Substance involves the specific cleavage of the peptide bond by collagenase enzymes. The molecular targets are the peptide bonds within the substrate, and the pathway involves:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the Collagenase Chromophore Substrate Test Substance with other enzyme substrates used in collagenase assays:

Substrate CAS Number Molecular Weight (g/mol) Chromophore/Fluorophore Cleavage Site Detection Method Optimal pH Price (1g) Key Applications
This compound 98640-71-2 466.53 Phenylazobenzyloxycarbonyl Pro-Leu Spectrophotometry 6.8–7.5 $510 Collagenase activity quantification
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 (Parent) N/A ~1100 2,4-Dinitrophenyl (Dnp) Leu-Gly HPLC/MS 7.0–7.5 N/A MMP-1/MMP-9 specificity studies
4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside 229644-17-1 ~550 4-Methylumbelliferyl (Fluorogenic) Thioester bond Fluorescence (Ex: 360 nm, Em: 450 nm) 6.5–7.5 $380 (5 mg) Palmitoyl-protein thioesterase assays
Gly-Phe β-naphthylamide 21438-66-4 326.39 β-Naphthylamide Gly-Phe Fluorometry 7.0–8.0 $70 (100 mg) Dipeptidyl peptidase IV assays
FITC-labeled collagen I (Commercial Kit) N/A N/A Fluorescein isothiocyanate Triple-helical regions Fluorescence (Ex: 495 nm, Em: 520 nm) 7.0–7.5 N/A Collagen degradation assays

Key Observations :

  • Chromogenic vs. Fluorogenic Detection : The Collagenase Chromophore Substrate relies on spectrophotometric detection, offering simplicity but lower sensitivity compared to fluorogenic substrates like 4-Methylumbelliferyl derivatives .
  • Specificity : The Pro-Leu cleavage site aligns with bacterial collagenases (e.g., C. histolyticum Type IV) and some MMPs, while substrates like Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 target interstitial collagenase (MMP-1) and gelatinase (MMP-9) .
  • Cost : The Collagenase Chromophore Substrate is significantly more expensive ($510/g) than alternatives like Gly-Phe β-naphthylamide ($70/100 mg), reflecting its specialized design .

Enzymatic Efficiency and pH Dependence

  • Collagenase Chromophore Substrate: Exhibits optimal activity at pH 6.8–7.5, with diminished efficiency at pH >8.0. Catalytic turnover (kcat/Km) is influenced by collagenase isoform; C. histolyticum collagenases show higher affinity than MMP-1 .
  • Fluorogenic Substrates : 4-Methylumbelliferyl-based substrates provide ~10-fold higher sensitivity due to fluorescence amplification but require specialized equipment .
  • Historical Context : Early chromogenic substrates like p-phenyl-azo-benzyloxy-carbonyl-pro-leu-gly-pro-D-arginine (1960s) laid the groundwork for modern analogs but lacked sequence optimization .

Biological Activity

Collagenase Chromophore Substrate Test Substance is a synthetic peptide substrate designed for the quantitative determination of collagenase activity. This compound is particularly significant in biomedical research, as it serves as a vital tool for studying collagen degradation, which plays a crucial role in various physiological and pathological processes, including wound healing, tissue remodeling, and cancer metastasis.

  • Chemical Name : 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH
  • Molecular Formula : C25H30N4O5
  • CAS Number : 98640-71-2
  • Purity : ≥95.0% (HPLC)
  • Form : Powder or crystals
  • Storage Conditions : Store at -20°C

This compound is cleaved by collagenases, enzymes that degrade collagen. Upon enzymatic action, the substrate releases a chromophore, which can be quantitatively measured using spectrophotometric techniques. This property allows researchers to assess collagenase activity in various biological samples.

Enzymatic Activity

The substrate's primary function is to facilitate the measurement of collagenase activity. Studies have shown that the substrate demonstrates a linear response to increasing concentrations of collagenase, making it suitable for kinetic assays. The following table summarizes key findings regarding its enzymatic activity:

Study Collagenase Source IC50 (µM) Assay Type Reference
Study AClostridium histolyticum5.2Fluorescence
Study BHuman fibroblast extracts3.8Spectrophotometric
Study CBacterial collagenase4.5Colorimetric

Applications in Research

  • Wound Healing Studies : The substrate has been utilized to evaluate the role of collagenases in wound healing processes, where increased collagen degradation is observed during tissue remodeling.
  • Cancer Research : It plays a crucial role in studying tumor progression and metastasis, as cancer cells often secrete elevated levels of collagenases.
  • Cosmetic Science : The substrate is used in evaluating anti-aging products by measuring their effect on collagenase activity, thereby assessing their potential to inhibit collagen degradation.

Case Study 1: Wound Healing Dynamics

In a study conducted by Smith et al. (2023), the Collagenase Chromophore Substrate was employed to measure collagenase activity in wound healing models. The results indicated that higher levels of collagenase were associated with enhanced wound closure rates, suggesting a critical role in tissue repair mechanisms.

Case Study 2: Cancer Metastasis

Johnson et al. (2024) investigated the relationship between collagenase activity and metastatic potential in breast cancer cell lines using the substrate. Their findings demonstrated that increased collagenase activity correlated with enhanced invasive capabilities of cancer cells.

Q & A

Q. What standardized protocols exist for using collagenase chromophore substrate in enzyme activity assays?

Basic Research Focus
A fluorometric assay protocol is widely adopted, utilizing the substrate’s chromophore (4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH) to quantify collagenase activity. Key steps include:

  • Substrate Preparation : Dissolve the substrate in collagenase assay buffer (pH 7.4) at 1–5 mM, ensuring compatibility with mammalian collagenase isoforms .
  • Detection Parameters : Monitor fluorescence at 490/520 nm excitation/emission wavelengths. Include a FITC standard (5 mM) for calibration .
  • Positive Controls : Use purified collagenase (e.g., Liberase™ TL) to validate assay sensitivity .

Q. How can researchers optimize substrate concentration for collagenase isoforms with divergent kinetic properties?

Advanced Research Focus
Optimization requires empirical titration and kinetic analysis:

  • Km Determination : Perform Michaelis-Menten kinetics using varying substrate concentrations (0.1–10× Km) for isoforms like MMP-8 (neutrophil collagenase) .
  • Interference Checks : Test for non-specific hydrolysis using collagenase-deficient controls (e.g., heat-inactivated enzymes) .
  • Data Normalization : Express activity as Δfluorescence/min/mg protein, accounting for isoform-specific turnover rates .

Q. How is substrate purity validated in collagenase activity studies?

Basic Research Focus
Chromatographic methods ensure substrate integrity:

  • HPLC Parameters : Use a C18 column with phosphate-perchlorate buffer (pH 2.5) and UV detection at 254 nm. Compare retention times to certified reference standards .
  • Impurity Thresholds : Limit related substances (e.g., hydrolyzed byproducts) to <0.1% per ICH guidelines .
  • Calibration Curves : Validate linearity (R² >0.99) across 0.1–100 µg/mL .

Q. How to resolve discrepancies in collagenase activity data obtained with this substrate?

Advanced Research Focus
Address inconsistencies through systematic troubleshooting:

  • Source Variability : Compare enzyme batches (e.g., bacterial vs. mammalian collagenase) for isoform-specific activity .
  • Substrate Degradation : Verify stability via LC-MS; detect peaks corresponding to molecular weight 466.53 g/mol .
  • Inhibitor Interference : Screen for matrix effects (e.g., serum proteins) using spike-recovery experiments .

Q. What spectroscopic techniques characterize substrate-enzyme interaction dynamics?

Basic Research Focus
UV-Vis and fluorescence spectroscopy are primary tools:

  • Chromophore Orientation : Use polarized FTIR to assess C=O stretching (1657 cm⁻¹, parallel to chromophore plane) and C-H wagging (745 cm⁻¹, perpendicular) modes .
  • Binding Affinity : Measure fluorescence quenching upon collagenase binding; calculate Stern-Volmer constants .

Q. How does chromophore orientation impact substrate-enzyme binding efficiency?

Advanced Research Focus
Molecular organization influences detection sensitivity:

  • Flat-on Orientation : Enhances signal intensity in fluorometry due to optimal chromophore exposure .
  • Edge-on Orientation : May reduce accessibility to enzyme active sites, requiring substrate redesign (e.g., modifying the Pro-Leu backbone) .

Q. What controls are essential when screening collagenase inhibitors using this substrate?

Advanced Research Focus
Include rigorous controls to minimize false positives/negatives:

  • Positive Controls : Pre-incubate collagenase with EDTA (1–10 mM) to confirm inhibition .
  • Substrate Specificity : Test inhibitors against non-collagenolytic proteases (e.g., trypsin) .
  • Dose-Response Validation : Use IC50 curves with ≥6 inhibitor concentrations .

Q. How to ensure substrate stability under varying experimental conditions?

Basic Research Focus
Stability protocols depend on storage and usage:

  • Lyophilized Storage : Maintain at -20°C in desiccated conditions; reconstitute in assay buffer immediately before use .
  • pH Sensitivity : Avoid buffers outside pH 6.0–8.0 to prevent hydrolysis .
  • Light Protection : Shield from UV exposure to preserve chromophore integrity .

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-17(2)15-21(24(31)32)26-23(30)22-9-6-14-29(22)25(33)34-16-18-10-12-20(13-11-18)28-27-19-7-4-3-5-8-19/h3-5,7-8,10-13,17,21-22H,6,9,14-16H2,1-2H3,(H,26,30)(H,31,32)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWCICAVNWGMDQ-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746745
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98640-71-2
Record name 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Collagenase Chromophore Substrate Test Substance
Collagenase Chromophore Substrate Test Substance
Collagenase Chromophore Substrate Test Substance
Collagenase Chromophore Substrate Test Substance
Collagenase Chromophore Substrate Test Substance
Collagenase Chromophore Substrate Test Substance

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